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molecular formula C8H5MnO3<br>C5H5Mn(CO)3<br>C8H5MnO3- B083746 Manganese, tricarbonyl-pi-cyclopentadienyl- CAS No. 12079-65-1

Manganese, tricarbonyl-pi-cyclopentadienyl-

Cat. No. B083746
M. Wt: 204.06 g/mol
InChI Key: CENDTHIEZAWVHS-UHFFFAOYSA-N
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Patent
US05026885

Procedure details

A 300 ml stainless steel autoclave was charged with 2.00 g manganese (II) acetate (11.6 mmol), 3.07 g cyclopentadiene monomer (46.5 mmol), 70 ml ether, and 4.0 g TEA (35.1 mmol) pre-mixed with some of the ether. The autoclave was sealed and purged with CO. The carbonylation was carried out at 550 psi total pressure and a temperature of 175° C. for two hours. The cooled reactor was vented and the contents transferred to an Erlenmeyer flask. A solution of 10% HCl was added carefully until the salts dissolved. The organic layer was separated and washed with water, dried (MgSO4), filtered and evaporated leaving a red oil. Pentane (100 ml) was added. Cooling to -78° C. for several hours gave 1.10 g (54%) of cyclopentadienylmanganese tricarbonyl product as yellow crystals, mp 65°-69° C.
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=[O:3])C.[Mn+2:5].[C:6]([O-])(=[O:8])C.[CH:10]1[CH2:14][CH:13]=[CH:12][CH:11]=1.C[CH2:16][O:17]CC>CCCCC>[C-:1]#[O+:3].[C-:6]#[O+:8].[C-:16]#[O+:17].[CH-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1.[Mn:5] |f:0.1.2,6.7.8.9.10|

Inputs

Step One
Name
stainless steel
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
Name
Quantity
3.07 g
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
70 mL
Type
reactant
Smiles
CCOCC
Name
TEA
Quantity
4 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
CUSTOM
Type
CUSTOM
Details
purged with CO
ADDITION
Type
ADDITION
Details
A solution of 10% HCl was added carefully until the salts
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
leaving a red oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn]
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05026885

Procedure details

A 300 ml stainless steel autoclave was charged with 2.00 g manganese (II) acetate (11.6 mmol), 3.07 g cyclopentadiene monomer (46.5 mmol), 70 ml ether, and 4.0 g TEA (35.1 mmol) pre-mixed with some of the ether. The autoclave was sealed and purged with CO. The carbonylation was carried out at 550 psi total pressure and a temperature of 175° C. for two hours. The cooled reactor was vented and the contents transferred to an Erlenmeyer flask. A solution of 10% HCl was added carefully until the salts dissolved. The organic layer was separated and washed with water, dried (MgSO4), filtered and evaporated leaving a red oil. Pentane (100 ml) was added. Cooling to -78° C. for several hours gave 1.10 g (54%) of cyclopentadienylmanganese tricarbonyl product as yellow crystals, mp 65°-69° C.
[Compound]
Name
stainless steel
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.07 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=[O:3])C.[Mn+2:5].[C:6]([O-])(=[O:8])C.[CH:10]1[CH2:14][CH:13]=[CH:12][CH:11]=1.C[CH2:16][O:17]CC>CCCCC>[C-:1]#[O+:3].[C-:6]#[O+:8].[C-:16]#[O+:17].[CH-:10]1[CH:14]=[CH:13][CH:12]=[CH:11]1.[Mn:5] |f:0.1.2,6.7.8.9.10|

Inputs

Step One
Name
stainless steel
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
Name
Quantity
3.07 g
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
70 mL
Type
reactant
Smiles
CCOCC
Name
TEA
Quantity
4 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
CUSTOM
Type
CUSTOM
Details
purged with CO
ADDITION
Type
ADDITION
Details
A solution of 10% HCl was added carefully until the salts
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
leaving a red oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn]
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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